2-[(2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile
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Overview
Description
2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a chlorophenylmethyl ketone with thiourea under acidic conditions to form the thiazolidine ring.
Introduction of the Benzonitrile Group: The benzonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the thiazolidine intermediate.
Final Assembly: The final compound is assembled by linking the phenoxy and benzonitrile groups through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets. The thiazolidine ring and chlorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share the thiazolidine ring structure and exhibit similar biological activities.
Benzonitrile Derivatives: Compounds containing the benzonitrile moiety, such as certain pharmaceuticals and agrochemicals.
Uniqueness
2-[(2-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H17ClN2O3S |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
2-[[2-[(Z)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C25H17ClN2O3S/c26-21-11-9-17(10-12-21)15-28-24(29)23(32-25(28)30)13-18-5-3-4-8-22(18)31-16-20-7-2-1-6-19(20)14-27/h1-13H,15-16H2/b23-13- |
InChI Key |
KAQLMPNVSXYRDO-QRVIBDJDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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